Prednisone sodium succinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

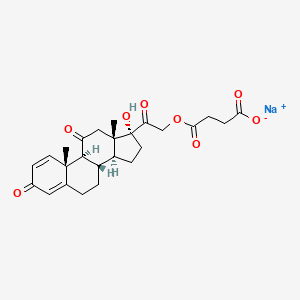

Prednisone sodium succinate, also known as this compound, is a useful research compound. Its molecular formula is C25H29NaO8 and its molecular weight is 480.489. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Prednisone sodium succinate is biologically inactive until converted to prednisolone in the liver. Its mechanism of action involves the suppression of inflammation through inhibition of leukocyte migration and reduction of capillary permeability. Additionally, it modulates immune responses by decreasing lymphocyte activity and promoting apoptosis in certain cell populations .

Clinical Applications

- Autoimmune Disorders : this compound is commonly used in the treatment of conditions such as lupus, rheumatoid arthritis, and multiple sclerosis. It helps to mitigate inflammation and suppress the overactive immune response characteristic of these diseases .

- Allergic Reactions : The compound is effective in managing severe allergic conditions that do not respond to conventional treatments. This includes cases of asthma exacerbations, contact dermatitis, and drug hypersensitivity reactions .

- Organ Transplantation : In transplant patients, this compound plays a critical role in preventing organ rejection by suppressing the immune system’s response to the transplanted organ .

- Endocrine Disorders : It is indicated for adrenal insufficiency, where it can provide necessary glucocorticoid replacement therapy. In acute situations like adrenal crisis, its rapid action is beneficial .

- Neurological Conditions : High doses of this compound have been used in spinal cord injuries to reduce inflammation and protect neural tissues from secondary damage due to excitotoxicity and lipid peroxidation .

Data Table: Summary of Clinical Applications

| Application Area | Specific Conditions | Administration Route |

|---|---|---|

| Autoimmune Disorders | Lupus, Rheumatoid Arthritis | Oral/Intravenous |

| Allergic Reactions | Severe Asthma, Contact Dermatitis | Intravenous/Intramuscular |

| Organ Transplantation | Prevention of Rejection | Intravenous/Intramuscular |

| Endocrine Disorders | Adrenal Insufficiency | Intravenous/Intramuscular |

| Neurological Conditions | Spinal Cord Injury | Intravenous |

Case Studies

- Multiple Sclerosis Exacerbation : A study demonstrated that high-dose intravenous administration of this compound significantly reduced relapse rates in patients experiencing acute exacerbations of multiple sclerosis. The treatment improved neurological function and reduced inflammatory markers within weeks .

- Severe Allergic Reaction : In a clinical trial involving patients with severe allergic reactions unresponsive to antihistamines, administration of this compound resulted in rapid symptom relief and decreased hospitalization duration .

- Spinal Cord Injury Management : A randomized controlled trial showed that patients receiving high-dose this compound after spinal cord injury exhibited lower levels of inflammatory cytokines and improved motor recovery compared to those receiving placebo treatments .

Eigenschaften

CAS-Nummer |

119042-10-3 |

|---|---|

Molekularformel |

C25H29NaO8 |

Molekulargewicht |

480.489 |

IUPAC-Name |

sodium;4-[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoate |

InChI |

InChI=1S/C25H30O8.Na/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30;/h7,9,11,16-17,22,32H,3-6,8,10,12-13H2,1-2H3,(H,29,30);/q;+1/p-1/t16-,17-,22+,23-,24-,25-;/m0./s1 |

InChI-Schlüssel |

SVKYNVRZVCBIMG-UUMLWTKOSA-M |

SMILES |

CC12CC(=O)C3C(C1CCC2(C(=O)COC(=O)CCC(=O)[O-])O)CCC4=CC(=O)C=CC34C.[Na+] |

Synonyme |

prednisone sodium succinate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.